AAT-008

説明

AAT-008 is an orally bioavailable and potent antagonist of the prostaglandin E2 (PGE2) receptor subtype 4 (EP4; IC50 = 16.3 nM in a human EP4 functional assay). It is selective for EP4 with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively. This compound has potent binding affinity for human, rat, and dog EP4 (Kis = 0.97, 6.1, and 38 nM, respectively) and suppresses PGE2-induced elevation of intracellular cAMP with an antagonistic potency (pA2) of 1.1 nM in vitro. Oral administration of this compound reduces carrageenan-induced mechanical hyperalgesia in rats in a dose-dependent manner.

This compound is an antagonist for the PGE2 receptor EP4.

作用機序

Target of Action

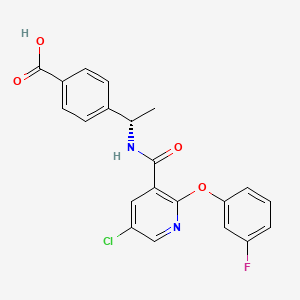

AAT-008, also known as 4-[(1S)-1-[[[5-Chloro-2-(3-fluorophenoxy)-3-pyridinyl]carbonyl]amino]ethyl]-benzoic acid, is a potent, selective, and orally active prostaglandin EP4 receptor antagonist . The primary target of this compound is the prostaglandin E2 (PGE2) receptor subtype 4 (EP4) . EP4 is one of four PGE2 receptors .

Mode of Action

This compound interacts with its target, the EP4 receptor, by binding to it with high affinity . This binding inhibits the action of PGE2, a molecule that promotes tumor growth and metastasis by acting on the EP4 receptor . By antagonizing the EP4 receptor, this compound suppresses the effects of PGE2 .

Biochemical Pathways

The inhibition of the PGE2/EP4 signal by this compound affects several biochemical pathways. PGE2 is suggested to slow down the cancer-immunity cycle (C-IC) by inhibiting natural killer cell functions, suppressing the supply of conventional dendritic cell precursors to the tumor microenvironment (TME). This is critical for the tumor-associated antigen priming of CD8+ T cells and their translocation to the tumor tissue from the tumor-draining lymph node .

Pharmacokinetics

This compound has been designed to have improved potency, physicochemical properties, and animal pharmacokinetics (PK) predictive of once-a-day dosing regimen in humans . It is orally bioavailable , which means it can be absorbed in the gastrointestinal tract and enter systemic circulation.

Result of Action

The molecular and cellular effects of this compound’s action are significant. By inhibiting the EP4 receptor, this compound suppresses tumor growth and restores the tumor immune response toward an anti-tumorigenic condition . It enhances the immune response to radiotherapy and has potential as a radiosensitizer .

Action Environment

The action of this compound is influenced by the tumor microenvironment (TME), which is characterized by high expression of PGE2. In this environment, PGE2 suppresses antitumor immunity and causes tumor immune evasion, leading to disease progression . This compound, by antagonizing the EP4 receptor, can counteract these effects and restore antitumor immunity .

生化学分析

Biochemical Properties

AAT-008 has been shown to interact with the prostaglandin E2 (PGE2) receptor subtype 4 (EP4). It exhibits a high degree of selectivity for EP4, with IC50 values of 2.4, 1,890, >20,000, and >20,000 nM for binding to human recombinant EP4, EP2, EP1, and EP3, respectively . This indicates that this compound has a strong affinity for the EP4 receptor and a much weaker interaction with other PGE2 receptor subtypes.

Cellular Effects

The cellular effects of this compound are primarily mediated through its antagonistic action on the EP4 receptor. By blocking the activity of this receptor, this compound can modulate a variety of cellular processes influenced by PGE2. For instance, PGE2 is known to promote tumor growth and metastasis . Therefore, the antagonistic action of this compound on the EP4 receptor could potentially inhibit these processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the EP4 receptor, thereby preventing the interaction of PGE2 with this receptor . This can lead to a decrease in the intracellular levels of cyclic adenosine monophosphate (cAMP), a second messenger involved in numerous cellular processes. By inhibiting the activation of the EP4 receptor, this compound can modulate the downstream signaling pathways regulated by this receptor.

Temporal Effects in Laboratory Settings

It is known that this compound is orally bioavailable, suggesting that it can be effectively absorbed and distributed in the body .

Dosage Effects in Animal Models

In animal models, this compound has been shown to reduce carrageenan-induced mechanical hyperalgesia in a dose-dependent manner . This suggests that the effects of this compound can vary with different dosages, and that higher doses may lead to more pronounced effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are yet to be fully characterized. Given its oral bioavailability, it is likely that this compound can be effectively distributed throughout the body .

生物活性

AAT-008 is a novel antagonist targeting the prostaglandin E2 receptor EP4, which has shown promising biological activity, particularly in the context of cancer treatment. This article delves into its biological effects, focusing on its role as a radiosensitizer in murine colon cancer models, supported by detailed findings from recent studies.

Overview of this compound

This compound was developed to inhibit the EP4 receptor, which is implicated in tumor growth and immune evasion. By blocking this receptor, this compound aims to enhance the efficacy of radiotherapy by modulating the tumor microenvironment and immune response.

The primary mechanism by which this compound exerts its biological effects involves:

- Inhibition of Tumor Growth : this compound has been shown to delay tumor growth when used in conjunction with radiotherapy (RT). In studies, doses of 3, 10, and 30 mg/kg/day were administered, revealing a dose-dependent relationship where higher doses resulted in more significant growth delay effects .

- Immune Modulation : The compound appears to enhance T cell activity within tumors. Flow cytometry analyses indicated that this compound treatment increased the proportion of effector T cells (Teff) while reducing regulatory T cells (Treg), thereby improving the Teff/Treg ratio, which is critical for effective anti-tumor immunity .

Case Study: Radiosensitization in Murine Models

A study conducted on Balb/c mice bearing CT26WT colon cancer tumors evaluated the effects of this compound combined with radiotherapy. Key findings include:

| Treatment Group | This compound Dose (mg/kg/day) | Tumor Growth Delay (Days) | Teff Proportion (%) | Treg Proportion (%) | Teff/Treg Ratio |

|---|---|---|---|---|---|

| Control | 0 | 0 | 31 | 4 | 7.75 |

| RT Only | - | 10 | - | - | - |

| This compound + RT | 10 | 15 | 43 | 1.5 | 28.67 |

| This compound + RT | 30 | 20 | 67 | 1.5 | 44.67 |

The data suggests that this compound significantly enhances the therapeutic effect of radiotherapy by increasing the infiltration and activity of effector T cells while decreasing suppressive regulatory T cells .

Clinical Implications

The findings from preclinical studies indicate that this compound has potential as a radiosensitizer in clinical settings. The modulation of immune responses through EP4 antagonism could lead to improved outcomes in patients undergoing radiotherapy for various cancers.

Future Directions

Further clinical trials are warranted to explore the safety and efficacy of this compound in human subjects, particularly its potential to enhance radiotherapy outcomes across different cancer types. The termination of a previous license agreement for AAT-007 and this compound suggests a shift in research strategy, highlighting the need for new partnerships to advance clinical development .

科学的研究の応用

Radiosensitization in Cancer Treatment

AAT-008 has demonstrated significant potential as a radiosensitizer in preclinical studies involving colon cancer models. Research indicates that this compound can enhance the radiosensitivity of colon cancer cells by stimulating the immune system, particularly through the modulation of effector T cell (Teff) populations in tumors.

- Study Overview : In a study using CT26WT mouse colon cancer cells, this compound was administered at varying doses (3, 10, and 30 mg/kg/day) alongside radiation therapy (RT) at a dose of 9 Gy. The results showed that:

| Treatment Group | Teff Proportion (%) | Treg Proportion (%) | Teff/Treg Ratio |

|---|---|---|---|

| RT Only | 31 | 4.0 | 7.75 |

| This compound + RT | 43 | 1.5 | 28.67 |

Inflammatory Diseases

Given its role as an EP4 receptor antagonist, this compound may have applications in treating various inflammatory diseases. Prostaglandin E2 is known to play a critical role in inflammation, and inhibiting its action could alleviate symptoms associated with conditions such as arthritis or inflammatory bowel disease.

Autoimmune Disorders

The modulation of immune responses through EP4 antagonism could also be beneficial in managing autoimmune disorders where an overactive immune response is detrimental. By potentially reducing Treg activity and enhancing Teff responses, this compound might help restore balance in the immune system .

Case Studies and Clinical Insights

While comprehensive clinical data on this compound is still emerging, preliminary findings from animal studies provide a foundation for future clinical trials. The promising results regarding its efficacy as a radiosensitizer suggest that clinical applications may extend to combination therapies involving immunotherapy and radiotherapy for solid tumors.

特性

IUPAC Name |

4-[(1S)-1-[[5-chloro-2-(3-fluorophenoxy)pyridine-3-carbonyl]amino]ethyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClFN2O4/c1-12(13-5-7-14(8-6-13)21(27)28)25-19(26)18-9-15(22)11-24-20(18)29-17-4-2-3-16(23)10-17/h2-12H,1H3,(H,25,26)(H,27,28)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXDPPYCCKCVCW-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)C(=O)O)NC(=O)C2=C(N=CC(=C2)Cl)OC3=CC(=CC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClFN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。